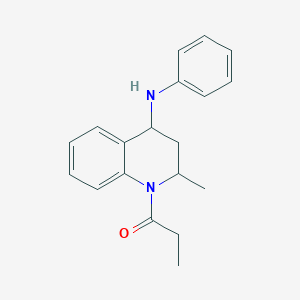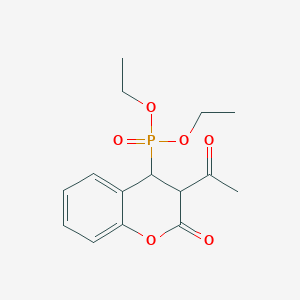
diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate, also known as DEAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEAP is a phosphonate derivative of coumarin, a naturally occurring compound found in many plants.
Mecanismo De Acción
The mechanism of action of diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This inhibition leads to an increase in the levels of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Biochemical and Physiological Effects:
diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate has been shown to exhibit various biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate has been shown to exhibit antioxidant properties. It has also been shown to inhibit the growth of various cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits strong fluorescence properties, making it an ideal candidate for bioimaging studies. However, diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate also has some limitations. It is relatively unstable and can degrade over time, leading to a loss of fluorescence. Additionally, diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate can exhibit nonspecific binding to biological molecules, which can lead to false-positive results.
Direcciones Futuras
Diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate has several potential future directions. One potential direction is the development of new fluorescent probes based on diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate derivatives. These probes could be used to detect various biological molecules with high sensitivity and specificity. Another potential direction is the development of diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate-based drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Finally, future research could focus on improving the stability and specificity of diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate-based probes and drugs.
Métodos De Síntesis
The synthesis of diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate involves the reaction between diethyl phosphite and 4-hydroxycoumarin in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by column chromatography. The yield of diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate is typically around 50%.
Aplicaciones Científicas De Investigación
Diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate has been studied extensively for its potential applications in various fields. One of the most promising applications of diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate is in the development of fluorescent probes for bioimaging. diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate has been shown to exhibit strong fluorescence properties, and its derivatives have been used to detect various biological molecules such as amino acids, proteins, and nucleic acids.
Propiedades
IUPAC Name |
3-acetyl-4-diethoxyphosphoryl-3,4-dihydrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19O6P/c1-4-19-22(18,20-5-2)14-11-8-6-7-9-12(11)21-15(17)13(14)10(3)16/h6-9,13-14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOOJPVOIXDKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1C(C(=O)OC2=CC=CC=C12)C(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrocoumarin, 3-acetyl-4-diethylphosphonato- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

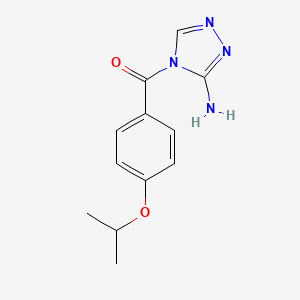
![2-cyano-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5496703.png)
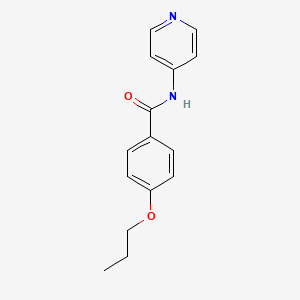
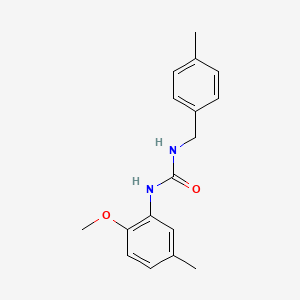
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4,4-difluoropiperidine](/img/structure/B5496715.png)
![[2-(2-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5496719.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B5496724.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanesulfonamide](/img/structure/B5496729.png)
![2-{2-[(4-bromophenyl)amino]-1-propen-1-yl}-4-hydroxy-3,4-diphenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B5496740.png)
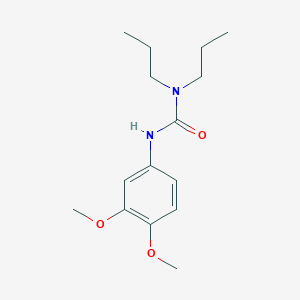
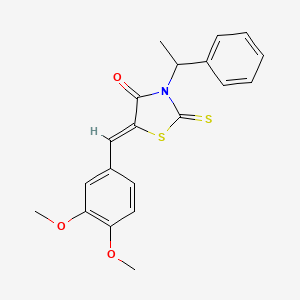
![2-azocan-1-yl-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5496767.png)
